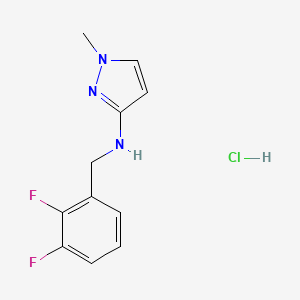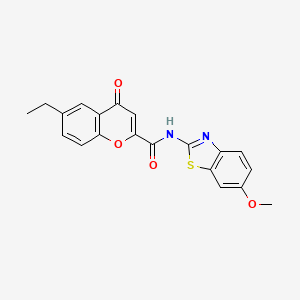
N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine: is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a difluorobenzyl group attached to a pyrazole ring, which is further substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Difluorobenzyl Group: The final step involves the nucleophilic substitution reaction between the pyrazole derivative and 2,3-difluorobenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the difluorobenzyl group, resulting in the formation of partially or fully reduced derivatives.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group can enhance the compound’s binding affinity to these targets, while the pyrazole ring can modulate its activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Difluorobenzyl)-4-sulfamoyl-benzamide
- 2,3-Difluorobenzyl alcohol
- 2,3-Difluorobenzyl bromide
Uniqueness
N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine is unique due to the combination of its difluorobenzyl and pyrazole moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the difluorobenzyl group can enhance its lipophilicity and metabolic stability, while the pyrazole ring can contribute to its biological activity.
Properties
Molecular Formula |
C11H12ClF2N3 |
|---|---|
Molecular Weight |
259.68 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H11F2N3.ClH/c1-16-6-5-10(15-16)14-7-8-3-2-4-9(12)11(8)13;/h2-6H,7H2,1H3,(H,14,15);1H |
InChI Key |
HPAXNQGRJOPYNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=C(C(=CC=C2)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12221147.png)

![5-benzyl-1-methyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12221152.png)
![4-[4-(Fluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B12221158.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethylbutanamide](/img/structure/B12221172.png)
![2-(Piperidine-1-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine](/img/structure/B12221179.png)
![Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]benzoate](/img/structure/B12221190.png)

![2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid](/img/structure/B12221202.png)

![2-(2,3-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12221208.png)

![Methyl [1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]acetate](/img/structure/B12221247.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/new.no-structure.jpg)
